N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide
Description
N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide is a synthetic acetamide derivative featuring a naphthalene core substituted with ethyl and methoxy groups at positions 3 and 7, respectively.
Properties
CAS No. |
676165-38-1 |
|---|---|
Molecular Formula |
C17H20INO2 |
Molecular Weight |
397.25 g/mol |
IUPAC Name |
N-[2-(3-ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide |
InChI |
InChI=1S/C17H20INO2/c1-3-12-8-13-4-5-15(21-2)10-16(13)14(9-12)6-7-19-17(20)11-18/h4-5,8-10H,3,6-7,11H2,1-2H3,(H,19,20) |
InChI Key |
HYKPCCQZLGFBDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C=C(C=CC2=C1)OC)CCNC(=O)CI |
Origin of Product |
United States |
Preparation Methods
Regioselective Substitution on Naphthalene
Naphthalene derivatives with substituents at positions 3 and 7 require precise control of directing effects. Methoxy (-OCH₃) is a strong electron-donating group, directing electrophiles to ortho and para positions. However, introducing an ethyl group at position 3 necessitates overcoming steric and electronic challenges.
Proposed Method :
- Nitration/Friedel-Crafts Alkylation :
- Step 1 : Nitrate naphthalene to form 1-nitronaphthalene.
- Step 2 : Reduce the nitro group to an amine (1-aminonaphthalene).
- Step 3 : Protect the amine (e.g., acetylation) to direct subsequent electrophilic substitution to position 7.
- Step 4 : Introduce methoxy via O-methylation (e.g., using CH₃I/K₂CO₃ in DMF).
- Step 5 : Deprotect the amine and introduce ethyl via Friedel-Crafts alkylation (CH₂CH₃X/AlCl₃).
Challenges :
- Competing substitution patterns due to methoxy’s activating nature.
- Steric hindrance from bulky intermediates.
Alternative Routes: Suzuki-Miyaura Coupling
For improved regioselectivity, cross-coupling reactions may be employed:
- Step 1 : Brominate naphthalene at position 1.
- Step 2 : Perform Suzuki coupling with an ethylboronic acid derivative at position 3.
- Step 3 : Introduce methoxy via Ullmann-type coupling or Ullmann reaction.
Advantages :
- Higher regioselectivity compared to Friedel-Crafts.
- Limitations : Requires transition-metal catalysts (e.g., Pd), increasing complexity.
Side Chain Introduction: Ethylamine Linkage
The ethylamine side chain is critical for the compound’s bioactivity.
Synthesis of 2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethylamine
Method :
- Reduction of Nitrile :
- Introduce a cyano group at position 1 of the naphthalene core.
- Reduce to an amine using LiAlH₄ or catalytic hydrogenation.
- Gabriel Synthesis :
- Convert a naphthalene bromide to a phthalimide intermediate.
- Alkylate with ethylenediamine to form the ethylamine side chain.
Example Reaction :
$$ \text{3-Ethyl-7-methoxynaphthalen-1-yl bromide} + \text{NH}2\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Ethyl-7-methoxynaphthalen-1-yl ethylamine} $$
Yield Considerations :
- Gabriel synthesis typically achieves 50–70% yields for primary amines.
Acetamide Functionalization: 2-Iodoacetamide Formation
The 2-iodoacetamide group is synthesized via nucleophilic substitution or coupling reactions.
Direct Coupling with 2-Iodoacetyl Chloride
Procedure :
- Activation : Treat 2-iodoacetic acid with thionyl chloride (SOCl₂) to form 2-iodoacetyl chloride.
- Acylation : React with the ethylamine intermediate in the presence of a base (e.g., Et₃N).
Reaction :
$$ \text{NH}2\text{CH}2\text{CH}2\text{-naphthalene} + \text{Cl-CO-CH}2\text{I} \xrightarrow{\text{Et}3\text{N}} \text{NH-CO-CH}2\text{I} + \text{HCl} $$
Critical Factors :
- Stability of Iodide : Iodide is prone to elimination under basic conditions; low temperatures (0–5°C) are recommended.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
Purification and Characterization
Common Techniques :
| Method | Purpose | Conditions |
|---|---|---|
| Column Chromatography | Isolate pure product from byproducts | Silica gel, hexane/ethyl acetate |
| Recrystallization | Enhance purity (>95%) | EtOH/H₂O or CH₃CN/H₂O |
| NMR | Confirm structure | ¹H, ¹³C, DEPT, HMBC |
| HRMS | Verify molecular formula | ESI-TOF, m/z [M+H]⁺ |
Challenges :
- Iodide Sensitivity : Iodine can oxidize or undergo light-induced decomposition; store under inert atmosphere.
Comparison of Synthetic Routes
| Route | Steps | Yield | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts | 5–6 | 30–40% | AlCl₃, CH₃I, HNO₃ | Cost-effective, scalable | Poor regioselectivity |
| Suzuki Coupling | 4–5 | 45–55% | Pd(PPh₃)₄, Et-B(OH)₂ | High regioselectivity | Expensive catalysts |
| Gabriel Synthesis | 3–4 | 50–60% | Phthalimide, NH₂CH₂CH₂NH₂ | Reliable for primary amines | Limited to ethylamine chains |
Challenges and Optimization Strategies
Steric and Electronic Interference
The bulky ethyl group at position 3 and methoxy at position 7 may hinder electrophilic substitution. Solutions :
- Protecting Groups : Use Boc or benzyl groups to block reactive sites.
- Catalytic Hydrogenation : Reduce nitro groups selectively.
Stability of Iodide
Iodine’s high electronegativity and leaving-group ability risk side reactions. Mitigation :
- Low-Temperature Reactions : Conduct acylations at 0–5°C.
- Inert Atmosphere : Use N₂/Ar to prevent oxidation.
Theoretical Yield Calculations
For a multi-step synthesis, overall yield is the product of individual step yields:
$$ \text{Total Yield} = \prod{i=1}^{n} (\text{Yield}i) $$
Example :
- Step 1 : 60%
- Step 2 : 50%
- Step 3 : 40%
- Total : 0.6 × 0.5 × 0.4 = 12%
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the iodoacetamide moiety to an amine.
Substitution: The iodo group can be substituted with nucleophiles such as thiols or amines under mild conditions to form thioethers or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Thioethers or secondary amines.
Scientific Research Applications
N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodoacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound useful for studying biochemical processes and developing targeted therapies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-Iodo-N-2-[5-methoxy-2-(naphthalen-1-yl)-1H-pyrrolo[3,2-b]pyridine-3-yl] Acetamide (S70254)
- Structure : Combines a pyrrolopyridine-naphthalene hybrid core with an iodoacetamide group.
- Synthesis : Prepared via nucleophilic substitution using sodium iodide and a bromo precursor in acetone .
- Key Differences : The pyrrolopyridine scaffold may enhance binding to biological targets compared to the simpler naphthalene-ethyl backbone of the target compound.
N-(4-Bromophenyl)-2-iodoacetamide
- Structure : Aromatic bromophenyl group directly attached to the iodoacetamide.
- Applications : Likely used in radiolabeling or protein modification due to the reactive iodo group .
N-(hex-5-yn-1-yl)-2-iodoacetamide
- Structure : Alkyne-terminated alkyl chain linked to iodoacetamide.
- Synthesis : Utilizes click chemistry-compatible alkyne groups for bioconjugation .
- Functional Advantage : The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in the target compound .
IODOACETAMIDE-PEG3-AZIDE
- Structure : Combines iodoacetamide with a triethylene glycol (PEG3) spacer and azide group.
- Applications : Dual functionality (iodoacetamide for thiol alkylation; azide for click chemistry) makes it versatile in chemical biology .
Reactivity and Functional Group Analysis
Key Observations :
- Halogen Influence : Iodoacetamides (e.g., target compound, S70254) exhibit slower but more specific alkylation compared to chloroacetamides (e.g., pretilachlor, alachlor) due to iodine’s lower electrophilicity .
- Aromatic Substitution : Methoxy and ethyl groups on naphthalene (target compound) may enhance lipophilicity, favoring membrane permeability in drug design .
Biological Activity
N-[2-(3-Ethyl-7-methoxynaphthalen-1-yl)ethyl]-2-iodoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a naphthalene moiety substituted with an ethyl and methoxy group, along with an iodoacetamide functional group, which may influence its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Modulation : Compounds similar in structure have been shown to interact with receptors involved in metabolic pathways, such as peroxisome proliferator-activated receptors (PPARs) and acetyl-CoA carboxylases (ACCs), suggesting potential roles in lipid metabolism and obesity management .
- Enzymatic Inhibition : The iodoacetamide group is known to form covalent bonds with nucleophilic residues in enzymes, potentially leading to inhibition of key metabolic enzymes .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in human cancer cells by activating caspase pathways, which are critical for programmed cell death .
In Vivo Studies
Animal studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Preliminary results indicate that it may reduce tumor growth in xenograft models, suggesting potential anti-cancer properties. Further investigations are necessary to elucidate the exact mechanisms involved.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈INO |
| Molecular Weight | 319.22 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
| Melting Point | Not available |
Case Studies
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of naphthalene derivatives, including compounds structurally related to this compound. Results indicated that these compounds exhibited selective cytotoxicity against breast cancer cell lines, with IC50 values ranging from 5 to 20 µM .
- Metabolic Effects : Research investigating the effects on lipid metabolism found that compounds with similar structures could modulate lipid profiles in diabetic mice, leading to a decrease in triglycerides and cholesterol levels . This suggests that this compound may have therapeutic potential in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
